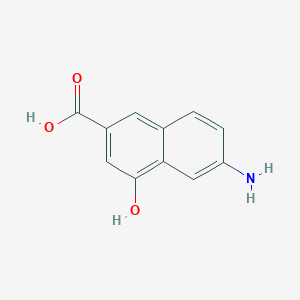

6-Amino-4-hydroxy-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHZYYPGXJEDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453439 | |

| Record name | 6-Amino-4-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64955-20-0 | |

| Record name | 6-Amino-4-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 6 Amino 4 Hydroxy 2 Naphthoic Acid

Classical Approaches to Naphthoic Acid Synthesis and Related Amino-Hydroxyl Derivatives

Traditional methods for synthesizing naphthoic acid derivatives, including 6-Amino-4-hydroxy-2-naphthoic acid, have historically relied on multi-step organic synthesis pathways. These classical routes, while foundational, are often beset by challenges that limit their efficiency and scalability.

Multi-step Organic Synthesis Pathways

The classical synthesis of amino-hydroxylated naphthoic acids often begins with simpler naphthalene (B1677914) precursors that undergo a series of reactions to introduce the desired functional groups. A common strategy involves the nitration of a naphthalene derivative, followed by reduction of the nitro group to an amine, and subsequent introduction of hydroxyl and carboxylic acid functionalities.

For instance, the synthesis of 7-amino-4-hydroxy-2-naphthoic acid, a positional isomer of the target compound, has been attempted starting from 3-amino-2-naphthoic acid. rsc.org This process involved the protection of the amino group, followed by nitration and other transformations. rsc.org Another historical approach to a related compound, 6-amino-2-naphthoic acid, involved utilizing 6-bromo-2-naphthylamine or 6-nitro-2-naphthylamine as key intermediates. researchgate.net

A notable classical method for producing α-naphthoic acid involves the Grignard reaction, where α-naphthylmagnesium bromide is reacted with carbon dioxide. orgsyn.org Hydrolysis of α-naphthyl cyanide or the oxidation of methyl α-naphthyl ketone are other established routes. orgsyn.org These fundamental reactions highlight the multi-step nature of traditional naphthalene chemistry.

A specific example of a multi-step synthesis leading to a mixture of isomers, including an amino-hydroxy-2-naphthoic acid derivative, involved the reaction of 3-nitrobenzaldehyde (B41214) with a carboxyphosphorane to form an (E)-nitrophenylitaconate. This was followed by reduction of the nitro group and a microwave-assisted Friedel-Crafts acylation for ring closure, ultimately yielding a mixture of 5-amino- and 7-amino-substituted naphthoic esters. researchgate.net

Challenges and Limitations of Traditional Synthetic Methods

Classical synthetic routes for this compound and its analogs are often plagued by several significant drawbacks:

| Challenge | Description | Example |

|---|---|---|

| Low Regioselectivity | Difficulty in controlling the position of functional groups on the naphthalene ring. | Nitration of 2-naphthylamine yields a mixture of isomers. researchgate.net |

| Poor Yields | Low overall product yield due to multiple steps and side reactions. | Poor yields of key intermediates in the attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid. rsc.org |

| Harsh Conditions | Requirement of strong acids, high temperatures, etc., leading to potential side reactions. | Use of concentrated sulfuric acid for hydrolysis. rsc.org |

| Waste Generation | Use of stoichiometric reagents leads to significant chemical waste. | Traditional Grignard reactions. orgsyn.org |

Modern Catalytic Strategies for Targeted Synthesis

To overcome the limitations of classical methods, modern organic synthesis has increasingly turned to catalytic strategies. These approaches offer greater efficiency, selectivity, and sustainability for the functionalization of naphthalene derivatives.

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds in naphthalene systems. nih.govnih.gov These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. acs.org

Ruthenium-catalyzed reactions, for instance, have enabled the remote C5-selective functionalization of naphthalene derivatives through a tertiary phosphine-directed δ-bond activation. acs.org This strategy allows for the precise installation of various functional groups, overriding traditional site selectivity. acs.org Rhodium(III)-catalyzed C-H activation has also been employed for the regioselective alkylation and annulation of indole (B1671886) derivatives with naphthalene-containing substrates, demonstrating good yields. acs.org

The use of peri-substituted naphthalenes with both phosphorus and tin donor atoms as ligands for transition metals like manganese, cobalt, rhodium, iridium, and platinum has also been explored, showcasing the diverse applications of transition metals in naphthalene chemistry. vub.be

Organocatalytic Approaches to Naphthoic Acid Formation

Organocatalysis, the use of small organic molecules as catalysts, provides a valuable metal-free alternative for the synthesis of naphthalene derivatives. rsc.org Chiral organocatalysts can facilitate enantioselective transformations, which is crucial for the synthesis of biologically active molecules.

For example, quinine-derived thiourea (B124793) has been successfully used to catalyze the enantioselective Friedel–Crafts alkylation of naphthols with glyoxal (B1671930) hydrates, affording chiral α-hydroxyketones with high yields and excellent enantioselectivities. acs.org Similarly, Cinchona alkaloid derivatives have been employed to catalyze the addition of naphthols to sulfonylimines. rsc.org These methods demonstrate the potential of organocatalysis to achieve high levels of stereocontrol in the functionalization of naphthols, which are key precursors to hydroxynaphthoic acids.

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Quinine-derived thiourea | Enantioselective Friedel–Crafts alkylation of naphthols | High yields and excellent enantioselectivities for chiral α-hydroxyketones. acs.org |

| Cinchona alkaloid derivatives | Addition of naphthols to sulfonylimines | Metal-free catalysis for C-N bond formation. rsc.org |

Photocatalytic Synthesis Routes for Naphthalene Derivatives

Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light to drive chemical reactions. In the context of naphthalene chemistry, photocatalysis has been employed for hydroxylation and other functionalization reactions.

The direct hydroxylation of naphthalene to α-naphthol can be achieved using UV-illuminated titanium dioxide (TiO2) photocatalysts. researchgate.net The efficiency of this process can be significantly enhanced by the addition of co-solvents and electron acceptors like iron ions. researchgate.net The photocatalytic degradation of naphthalene in the presence of zinc oxide (ZnO) nanoparticles has also been studied, indicating the potential of semiconductor photocatalysts in transforming naphthalene. ekb.eg

More recently, visible-light-driven photocatalysis has been utilized for the oxidative coupling of amines using a naphthalene-based porous organic salt as a heterogeneous photocatalyst. rsc.org Furthermore, photocatalytic strategies have been developed for skeletal editing of bicyclic azaarenes to access novel three-dimensional frameworks, showcasing the transformative power of this technology. researchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to redesign traditional manufacturing processes to be more environmentally benign. This involves a holistic approach that considers all aspects of a chemical transformation, from the choice of starting materials to the final product, minimizing waste and maximizing efficiency.

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org Traditional syntheses of aromatic compounds often suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. For instance, a hypothetical synthesis of this compound might involve steps like the Bechamp reduction of a nitro group using iron in acidic media, which generates large volumes of iron oxide sludge. rsc.org

Catalytic alternatives, such as the hydrogenation of a nitro-naphthalene precursor using H₂ gas over a palladium or platinum catalyst, offer significantly higher atom economy. uctm.edu In this case, the only theoretical by-product is water, approaching the ideal of 100% atom economy for that specific step. rsc.org

The choice of solvent is another critical factor. Many organic reactions rely on volatile and often toxic organic solvents like chlorinated hydrocarbons or aromatics, which contribute to air pollution and pose health risks. acs.org The trend in green chemistry is toward the use of safer, more sustainable alternatives. For the synthesis of naphthalene derivatives, research has explored hydrothermal condensation in nothing but water, which can proceed quantitatively without the need for organic solvents or catalysts. rsc.org Other green solvent options include supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents, which can reduce the environmental impact of the process. scirp.org

Below is a comparative table illustrating the green chemistry metrics for traditional versus modern solvent and reagent choices applicable to naphthoic acid synthesis.

| Parameter | Traditional Approach | Green Chemistry Approach | Rationale for Improvement |

| Reduction Reagent | Iron/HCl (Bechamp) | Catalytic H₂/Pd | Replaces stoichiometric metal with a catalyst, producing only water as a by-product, thus vastly improving atom economy. rsc.orguctm.edu |

| Nitration Reagent | H₂SO₄/HNO₃ | Catalytic Lanthanide (III) Triflates | Minimizes the use of corrosive and hazardous strong acids and allows for catalyst recycling. The only by-product is water. rsc.org |

| Solvent | Toluene, DMF, Chlorobenzene | Water, Supercritical CO₂, Ionic Liquids | Eliminates volatile organic compounds (VOCs), reduces toxicity, and can improve reaction rates and selectivity. acs.orgrsc.orgscirp.org |

| Atom Economy | Low | High | Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions common in older syntheses. rsc.org |

| E-Factor (Waste/Product) | High (5-100+) | Low (<1-5) | Minimizing by-products and solvent waste directly reduces the environmental factor of the overall process. acs.org |

This table is generated based on established green chemistry principles and data from analogous reactions in aromatic chemistry.

A key goal of green synthetic design is to shift from finite fossil-fuel-based feedstocks to renewable resources. For the synthesis of this compound, this can be applied to both reagents and starting materials.

Catalytic hydrogenation is a prime example, where hydrogen gas can be produced via water electrolysis powered by renewable energy sources. This replaces traditional reducing agents like zinc or iron, which are mined and have a larger environmental footprint. researchgate.net Furthermore, carbon dioxide (CO₂), a greenhouse gas, can be utilized as a renewable C1 feedstock for carboxylation steps. The Kolbe-Schmitt reaction, a classic method for producing hydroxybenzoic acids, uses CO₂ to carboxylate phenoxides. wikipedia.orgbyjus.com While this reaction traditionally requires harsh conditions (high pressure and temperature), modern research focuses on improving its efficiency and selectivity, for instance by using supercritical CO₂ or homogeneous reaction media to produce intermediates like 6-hydroxy-2-naphthoic acid. scirp.orgmdpi.com

Recycling reagents is another cornerstone of this principle. Catalysts used in nitration or hydrogenation, particularly those based on precious metals like palladium, are routinely recovered and reused to minimize waste and cost. rsc.orgresearchgate.net Solvents can also be recycled, though designing processes that use benign solvents like water is often a superior strategy. rsc.org

The most effective way to minimize waste is to design reactions with high atom economy and yield, which inherently produce fewer by-products. wikipedia.org Comparing a traditional synthesis of an aniline (B41778) derivative with a modern catalytic one illustrates this point. The stoichiometric reduction of nitrobenzene (B124822) with iron generates significant iron oxide waste, whereas catalytic hydrogenation yields only water. rsc.org

When by-products are unavoidable, valorization—the process of converting waste into valuable products—is a key strategy. In the synthesis of naphthalene dye intermediates, by-products from sulfonation or nitration reactions can sometimes be repurposed. For example, spent sulfuric acid from nitration can be collected and recycled. rsc.org In a multi-step synthesis, a by-product from one step could potentially be used as a reagent or precursor in another process, turning a waste stream into a value stream. The success of such strategies depends heavily on the specific reaction pathways and the local industrial ecosystem's capacity to utilize the generated by-products.

Biotechnological and Enzymatic Synthesis Routes

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (neutral pH, low temperature), are highly specific, and can catalyze challenging reactions with exceptional regio- and stereoselectivity, often eliminating the need for protecting groups and reducing waste.

The direct microbial synthesis of a complex molecule like this compound from simple carbon sources like glucose is a long-term goal of metabolic engineering. While no natural pathway is known to produce this specific compound, microorganisms possess the foundational metabolic pathways that could be engineered for this purpose. Bacteria and plants naturally synthesize aromatic amino acids like tyrosine and phenylalanine via the shikimate pathway. frontiersin.orgyoutube.com

Researchers can envision a strategy where a microbial host is engineered to produce a naphthalene-based precursor. This could be followed by biotransformation steps using other engineered organisms or isolated enzymes to introduce the required functional groups. Studies have shown that some bacteria can transform existing naphthoic acid derivatives, indicating a metabolic capacity for processing these structures. nih.gov For example, a microbe could be engineered to first produce a core aromatic acid, which is then hydroxylated and aminated by enzymes expressed from inserted genes. Gut bacteria, for instance, are known to possess aromatic amino acid decarboxylases that can produce various aromatic amines. nih.gov

A more immediate approach involves using isolated enzymes to convert advanced chemical precursors into the final product. The synthesis of this compound requires three key transformations on a naphthalene core: hydroxylation, amination, and carboxylation. Specific enzyme classes are known to perform each of these reactions.

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases are a versatile class of enzymes capable of performing selective hydroxylation of aromatic compounds, a reaction that is often difficult to control chemically. nih.govnih.gov A plausible route could involve the enzymatic hydroxylation of 6-amino-2-naphthoic acid at the C4 position. Other enzymes like flavin-dependent monooxygenases and dioxygenases are also known to hydroxylate aromatic rings. researchgate.netresearchgate.net

Enzymatic Amination: The introduction of an amino group can be achieved through several biocatalytic methods. The Bucherer reaction is a classic chemical method for converting naphthols to naphthylamines, wikipedia.org but enzymatic alternatives are emerging. For instance, rhodium-catalyzed amination of phenols provides a direct, atom-economical route to anilines with water as the sole by-product, and similar principles are being explored for enzymatic systems. organic-chemistry.orgnih.gov Transaminases or ammonia (B1221849) lyases could potentially convert a keto-precursor or add an amino group directly to a hydroxylated naphthalene ring.

Enzymatic Carboxylation: The Kolbe-Schmitt reaction has a biocatalytic counterpart. Phenolic acid decarboxylases have been shown to operate in reverse, catalyzing the regioselective carboxylation of electron-rich phenols like catechols. nih.gov It is conceivable that a similar enzyme could be used to carboxylate a 6-amino-4-naphthol precursor to yield the final product, avoiding the high pressures and temperatures of the traditional chemical method.

The table below outlines potential enzymatic steps for the synthesis of this compound from different precursors.

| Precursor Compound | Target Reaction | Enzyme Class | Potential Advantages |

| 6-Amino-2-naphthoic acid | C4-Hydroxylation | Cytochrome P450 Monooxygenase | High regioselectivity, avoiding unwanted isomers. Operates at ambient temperature and pressure. nih.gov |

| 4-Hydroxy-2-naphthoic acid | C6-Amination | Aminotransferase / Ammonia Lyase | Direct amination under mild aqueous conditions, eliminating harsh reagents like ammonia and bisulfite used in the Bucherer reaction. organic-chemistry.org |

| 6-Amino-4-naphthol | C2-Carboxylation | Phenolic Acid Carboxylase (reverse) | Utilizes CO₂ as a substrate, avoids high-pressure reactors, and offers high regioselectivity compared to the chemical Kolbe-Schmitt process. nih.gov |

This table presents hypothetical enzymatic routes based on established capabilities of enzyme classes for analogous transformations.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 4 Hydroxy 2 Naphthoic Acid

Electrophilic and Nucleophilic Character of Functional Groups

The functional groups of 6-Amino-4-hydroxy-2-naphthoic acid each possess distinct reactive properties. The amino and hydroxyl groups are primarily nucleophilic due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively. Conversely, the carboxylic acid group exhibits electrophilic character at the carbonyl carbon. The aromatic naphthalene (B1677914) ring itself can act as a nucleophile in electrophilic aromatic substitution reactions.

The amino group (-NH₂) is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. The basicity of the amino group is influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and naphthalene ring system. solubilityofthings.com

Common reactions involving the amino group include:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often carried out under basic conditions to neutralize the acid byproduct.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and may result in a mixture of products.

Diazotization: In the presence of nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid), the primary aromatic amino group can be converted into a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups, or azo coupling reactions. For instance, the diazonium salt of the related 6-amino-4-hydroxy-2-naphthalenesulfonic acid is known to undergo coupling with diazo compounds. chemicalbook.com

Table 1: Representative Reactions at the Amino Moiety

| Reaction Type | Reagents | Product Type | General Observations |

| Acylation | Acetyl chloride, Pyridine | N-acetyl-6-amino-4-hydroxy-2-naphthoic acid | Generally a high-yielding reaction. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 6-Diazonium-4-hydroxy-2-naphthoic acid chloride | The diazonium salt is often unstable and used immediately. |

The hydroxyl group (-OH) is another nucleophilic center in the molecule, although it is generally a weaker nucleophile than the amino group. solubilityofthings.com Its reactivity can be enhanced by deprotonation with a base to form a more nucleophilic phenoxide ion.

Key reactions involving the hydroxyl group include:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base (e.g., sodium hydroxide) can form ethers. The choice of base is crucial to deprotonate the phenol (B47542) without causing unwanted side reactions.

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides can yield esters. This reaction often requires a catalyst, such as a strong acid or a base like pyridine.

Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures, especially under strong oxidizing conditions. For example, the related 6-hydroxy-2-naphthoic acid has been shown to undergo regioselective oxidation. google.com

Table 2: Representative Reactions at the Hydroxyl Moiety

| Reaction Type | Reagents | Product Type | General Observations |

| O-Alkylation | Methyl iodide, K₂CO₃ | 6-Methoxy-4-hydroxy-2-naphthoic acid | A common method for protecting the hydroxyl group. |

| O-Acylation | Acetic anhydride, Pyridine | 6-Acetoxy-4-hydroxy-2-naphthoic acid | Can be competitive with N-acylation. |

The carboxylic acid group (-COOH) is primarily an electrophilic site, particularly at the carbonyl carbon. It is also acidic and can be deprotonated by bases to form a carboxylate salt. The direct nucleophilic attack on the carbonyl carbon is often difficult due to the poor leaving group nature of the hydroxyl group. libretexts.org Therefore, activation of the carboxylic acid is typically required for reactions such as amidation and esterification.

Characteristic reactions include:

Acid-Base Reactions: As an acid, it readily reacts with bases to form carboxylate salts.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride.

Esterification: In the presence of an acid catalyst, it can react with alcohols to form esters (Fischer esterification). This is an equilibrium process. libretexts.org

Amidation: Reaction with amines to form amides typically requires the carboxylic acid to be activated first, for example, by converting it to an acid chloride or using coupling agents.

The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing amino, hydroxyl, and carboxylic acid groups. Both the amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. unizin.org

The combined effect of these groups makes the naphthalene ring highly activated towards electrophilic attack. The amino and hydroxyl groups will direct incoming electrophiles to the positions ortho and para to them. Given the positions of the existing substituents, electrophilic substitution is likely to occur at the C1, C5, and C7 positions. For instance, in the related 6-amino-4-hydroxy-2-naphthalenesulfonic acid, coupling with diazo compounds occurs at the 1-position under acidic conditions. chemicalbook.com

Computational studies on substituted naphthoic acids have shown that the nature and position of substituents significantly influence the electronic properties and reactivity of the entire molecule. ajpchem.orgresearchgate.net The electron-donating amino and hydroxyl groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack.

Derivatization Strategies for Advanced Chemical Synthesis

Derivatization of this compound is a key strategy for the synthesis of more complex molecules, such as dyes, pigments, and potentially biologically active compounds. The functional groups offer multiple handles for chemical modification.

Amidation and esterification of the carboxylic acid group are important derivatization strategies. libretexts.org These reactions are fundamental in peptide synthesis and in the preparation of various esters with diverse properties.

Amidation: The direct reaction of the carboxylic acid with an amine is generally inefficient. Therefore, coupling agents are typically employed to facilitate amide bond formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate that then reacts with the amine. Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride before reaction with an amine.

Esterification: Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. libretexts.org However, the conditions can be harsh and may not be suitable for sensitive substrates. Milder methods include reaction of the carboxylate salt with an alkyl halide or using coupling agents similar to those in amidation to activate the carboxylic acid towards alcoholysis. Patents have described the esterification of hydroxynaphthoic acids for the synthesis of surfactants. google.com

Table 3: Common Reagents for Amidation and Esterification of Carboxylic Acids

| Transformation | Method | Typical Reagents |

| Amidation | Coupling Agent | EDC, NHS; DCC, HOBt |

| Acid Chloride | SOCl₂, then amine | |

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (cat.) |

| Alkylation | Alkyl halide, Base | |

| Coupling Agent | DCC, DMAP |

Acylation and Alkylation Reactions of Amino and Hydroxyl Groups

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene scaffold of this compound imparts a rich and versatile chemical reactivity, particularly with respect to acylation and alkylation reactions. These functional groups are nucleophilic and can react with various electrophiles to form a diverse range of derivatives. The relative reactivity of the amino and hydroxyl groups can often be controlled by carefully selecting the reaction conditions, such as the solvent, temperature, and catalyst.

The amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under specific conditions. For instance, the reaction of related aminophenols can be directed to the amino group. Conversely, to achieve selective O-alkylation or O-acylation, the more nucleophilic amino group often requires a protecting group.

Alkylation of the amino group can lead to secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reactivity of the alkylating agent. A related compound, methyl 6-dimethylamino-4-hydroxy-2-naphthoate, represents a product of exhaustive methylation of the amino group. nih.gov Acylation of the amino group, typically with acyl chlorides or anhydrides, yields stable amide derivatives.

The hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically require more forcing conditions or the use of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Interactive Table: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent/Conditions | Functional Group | Product Type | Illustrative Example |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Amino | Alkylamino-naphthoic acid | Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate nih.gov |

| N-Acylation | Acyl Chloride/Anhydride | Amino | Amido-naphthoic acid | N-(4-hydroxy-6-carboxy-2-naphthyl)acetamide |

| O-Alkylation | Alkyl Halide, Strong Base | Hydroxyl | Alkoxy-naphthoic acid | 6-Amino-4-methoxy-2-naphthoic acid |

Cyclization Reactions Leading to Fused Heterocyclic Scaffolds

The ortho-disposition of the amino and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions can lead to the formation of various scaffolds, most notably those containing nitrogen and oxygen, such as naphthoxazines. researchgate.netresearchgate.netnih.gov

The formation of a naphthoxazine ring typically involves the reaction of the amino and hydroxyl groups with a suitable one-carbon or multi-carbon electrophile. For example, reaction with aldehydes or ketones can lead to the formation of a six-membered oxazine (B8389632) ring fused to the naphthalene core. The reaction often proceeds via initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring.

These cyclization reactions can be promoted by various catalysts and reaction conditions. The use of dehydrating agents or catalysts that activate the carbonyl group can facilitate the ring closure. The resulting fused heterocyclic compounds are of interest in materials science and medicinal chemistry. researchgate.netnih.gov For instance, polybenzoxazines, which are formed from the polymerization of benzoxazine (B1645224) monomers, are explored as high-performance resins. researchgate.net

Interactive Table: Potential Fused Heterocyclic Scaffolds from this compound

| Reagent | Resulting Fused Ring | Heterocyclic Scaffold Name |

|---|---|---|

| Aldehyde (R-CHO) | Oxazine | Naphthoxazine |

| Phosgene or equivalent | Oxazinone | Naphthoxazinone |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on the acylation, alkylation, and cyclization reactions of this compound are not extensively reported in publicly available literature. However, general principles of chemical kinetics and thermodynamics can be applied to understand and control these reaction pathways.

Reaction Rate Studies and Catalytic Effects

The rates of acylation and alkylation reactions involving this compound are influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.

Reaction Rate:

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.

Concentration: Higher concentrations of reactants lead to more frequent molecular collisions, thus increasing the reaction rate.

Solvent: The choice of solvent can significantly affect reaction rates, especially for reactions involving charged intermediates or transition states.

Catalytic Effects:

Acid Catalysis: Acid catalysts are commonly employed in cyclization reactions, such as the formation of naphthoxazines from aldehydes. youtube.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

Base Catalysis: In O-alkylation or O-acylation reactions, a base is often used to deprotonate the phenolic hydroxyl group. This increases the nucleophilicity of the oxygen atom, thereby accelerating the rate of reaction.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃), are fundamental in Friedel-Crafts acylation and alkylation reactions. byjus.commasterorganicchemistry.com They function by coordinating to the leaving group of the electrophile, making it more reactive towards the aromatic ring.

Equilibrium Investigations and Product Distribution Analysis

Many of the reactions involving this compound are reversible, leading to an equilibrium mixture of reactants and products. The final product distribution is governed by the relative thermodynamic stability of the possible products and the reaction conditions.

Equilibrium Control: The position of the equilibrium can be influenced by several factors. For instance, in cyclization reactions that produce a small molecule byproduct like water, removing this byproduct from the reaction mixture can shift the equilibrium towards the formation of the cyclized product, according to Le Chatelier's principle.

Product Distribution: In molecules with multiple reactive sites like this compound, the distribution of products (e.g., N-acylation vs. O-acylation) can be controlled by kinetic or thermodynamic parameters.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed fastest. The amino group is generally more nucleophilic than the hydroxyl group, so N-substituted products are often the kinetically favored products.

Thermodynamic Control: At higher temperatures, or over longer reaction times, the reaction can be under thermodynamic control. In this case, the major product is the most stable one. The relative stability of the N- and O-substituted products would determine the final product distribution.

Studies on the reaction of the related 6-amino-4-hydroxy-2-naphthalenesulfonic acid have shown that varying the molar ratio of reactants, reaction time, and temperature can be used to control the outcome of the synthesis. researchgate.net This highlights the importance of these parameters in determining the product distribution.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 4 Hydroxy 2 Naphthoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 6-Amino-4-hydroxy-2-naphthoic acid and its analogues.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would delineate the relationships between adjacent aromatic protons on the naphthalene (B1677914) ring system, aiding in their specific assignment. The correlation between neighboring protons helps to trace out the spin systems present in the molecule. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This is crucial for assigning the protonated carbons in the this compound structure. By combining the information from ¹H and ¹³C NMR spectra, HSQC allows for the unambiguous assignment of each protonated carbon signal. youtube.comyoutube.com

The following table illustrates the expected HMBC correlations for the aromatic protons of this compound, which are critical for confirming the substitution pattern.

| Proton | Expected HMBC Correlations (to Carbons) |

| H-1 | C-2, C-3, C-8a, C-5 |

| H-3 | C-1, C-2, C-4, C-4a |

| H-5 | C-4, C-6, C-7, C-8a |

| H-7 | C-5, C-6, C-8, C-8a |

| H-8 | C-6, C-7, C-4a, C-1 |

This table is a representation of expected correlations and may vary based on experimental conditions and the specific derivative being analyzed.

Stereochemical assignment in derivatives of this compound, particularly those with chiral centers introduced through modification, can also be aided by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide through-space correlations between protons that are close in proximity, regardless of their bonding connectivity.

Dynamic NMR (DNMR) is a specialized set of NMR experiments used to study the rates of chemical exchange processes that are on the timescale of the NMR experiment. For this compound and its derivatives, DNMR could be employed to study:

Rotational barriers: The rotation around the C-C bond connecting the carboxylic acid group to the naphthalene ring, or the rotation of the amino group, may be slow enough at certain temperatures to be studied by DNMR. This can provide insights into the steric and electronic effects governing these conformational changes.

Tautomerism: In solution, certain derivatives might exist in equilibrium between different tautomeric forms. DNMR can be used to determine the rates of interconversion between these tautomers and the equilibrium constants.

Proton Exchange: The exchange of the labile protons on the amino and hydroxyl groups with the solvent or with each other can be investigated using DNMR techniques, providing information about hydrogen bonding and solvent interactions.

Studies on related molecular systems have shown that binding events can induce significant conformational changes in flexible loops of molecules, which can be monitored and characterized by NMR. nih.gov

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. This is particularly important for:

Polymorphism: this compound may exist in different crystalline forms, or polymorphs, which can have different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the carbon atoms and can readily distinguish between different polymorphs. Each polymorph will give a unique ssNMR spectrum.

Bulk Structure Analysis: ssNMR provides information about the structure and packing of molecules in the bulk material. This can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice. The crystal structure of a related compound, 6-amino-2-naphthoic acid monohydrate, has been shown to consist of dimers formed by O—H···O hydrogen bonds, with water molecules also involved in the hydrogen-bonding network. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition.

In addition to providing the exact mass of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and provides a wealth of structural information.

For this compound, common fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).

Loss of water: Elimination of a water molecule from the hydroxyl group and a neighboring proton.

Cleavage of the amino group: Loss of the amino group or related fragments.

The following table shows a hypothetical fragmentation analysis for this compound.

| Fragment Ion | Proposed Structure/Loss |

| [M-H₂O]+• | Loss of a water molecule |

| [M-CO₂]+• | Loss of carbon dioxide |

| [M-NH₃]+• | Loss of ammonia (B1221849) |

This table represents plausible fragmentation pathways and would need to be confirmed by experimental data.

HRMS is an invaluable tool for monitoring the purity of synthetically prepared this compound. Due to its high sensitivity and mass accuracy, it can detect and identify even trace amounts of impurities that may be present from starting materials, by-products, or degradation products.

By creating a detailed impurity profile, the synthetic process can be optimized to minimize the formation of unwanted substances, ensuring the final product meets the required quality standards. This is crucial in applications where high purity is essential.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, analysis of closely related analogues like 6-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid provides a robust framework for understanding its likely solid-state characteristics.

The analysis of derivatives offers significant clues into the conformation of this compound. For instance, the crystal structure of 6-amino-2-naphthoic acid monohydrate reveals a structure where molecules associate into dimers. researchgate.net Similarly, a polymorph of 6-hydroxy-2-naphthoic acid has been identified, crystallizing in the monoclinic P21/c space group, with its asymmetric unit containing a single molecule. semanticscholar.orgresearchgate.net In this structure, the molecules are organized into two-dimensional sheets. semanticscholar.org

In cocrystals of 1-hydroxy-2-naphthoic acid with other molecules, the angle between the carboxyl group and the naphthalene ring plane has been observed to be minimal, for example, 8.875(139)° in one case and 2.048° in another, indicating a high degree of planarity in the naphthoic acid subunit. mdpi.com It is reasonable to expect a similar near-planar conformation for this compound, where the carboxylic acid group, hydroxyl group, and amino group are attached to the rigid naphthalene core.

Table 1: Crystallographic Data for this compound Analogues This table presents crystallographic data for compounds structurally related to this compound, providing insight into its expected crystal system and unit cell parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

| 6-hydroxy-2-naphthoic acid | C₁₁H₈O₃ | Monoclinic | P2₁/c | 8.6478(8) | 5.2261(5) | 18.7921(18) | 94.518(3) | 4 | researchgate.net |

| 6-amino-2-naphthoic acid monohydrate | C₁₁H₉NO₂·H₂O | - | - | - | - | - | - | - | researchgate.net |

| 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate | C₁₀H₂₀O₅N₆ | Triclinic | P-1 | 6.8770(14) | 10.486(2) | 11.320(2) | - | 2 | researchgate.netproquest.com |

The solid-state architecture of aromatic carboxylic acids is heavily governed by a combination of strong hydrogen bonds and weaker π-stacking interactions. nih.govchemrxiv.org The functional groups present in this compound—carboxylic acid, phenolic hydroxyl, and aromatic amino—are all potent donors and acceptors for hydrogen bonds, suggesting a complex and robust hydrogen-bonding network.

In the crystal structure of 6-amino-2-naphthoic acid monohydrate, molecules form dimers via O—H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers are further linked by water molecules, which form hydrogen-bonded chains, creating a three-dimensional framework. researchgate.net A similar carboxylic acid dimer synthon is seen in a polymorph of 6-hydroxy-2-naphthoic acid, which features COOH⋯COOH homosynthons. semanticscholar.org In addition to the acid dimers, the phenolic OH group also participates in hydrogen bonding. semanticscholar.org

For this compound, one can anticipate several key hydrogen-bonding interactions:

Carboxylic Acid Dimers: Formation of classic R²₂(8) ring motifs through O—H⋯O bonds between two carboxylic acid groups.

Hydroxyl and Amino Group Participation: The hydroxyl (O-H) and amino (N-H) groups can form hydrogen bonds with the carbonyl oxygen of the carboxylic acid or with each other, leading to extended chains and sheets.

Alongside hydrogen bonding, π-π stacking interactions involving the electron-rich naphthalene rings are crucial for stabilizing the crystal lattice. nih.govnih.gov These interactions arise from the face-to-face arrangement of aromatic rings. In various cocrystals of naphthoic acid derivatives, these π-π stacking interactions, along with C–H⋯π bonds, play a significant role in assembling molecules into two- and three-dimensional supramolecular structures. mdpi.comrsc.org The combination of directional, strong hydrogen bonds and non-directional, weaker π-stacking forces dictates the final crystal packing and influences the material's physical properties.

Table 2: Representative Hydrogen Bond Geometries in a Related Naphthoic Acid Structure This table details the hydrogen bond parameters for 6-amino-2-naphthoic acid monohydrate, illustrating the types of interactions expected in the solid state of this compound. researchgate.net

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O1—H1···O2 | 0.95 (3) | 1.67 (3) | 2.611 (2) | 173 (3) |

| N1—H1A···O1W | 0.875 (18) | 2.21 (2) | 3.062 (3) | 165 (3) |

| O1W—H2AW···O1W | 0.87 (2) | 2.01 (3) | 2.813 (4) | 153 (6) |

| O1W—H2BW···O1W | 0.91 (2) | 2.17 (5) | 2.870 (4) | 133 (5) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the molecular structure of a compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (FT-IR) or scattering (Raman) of light, a unique vibrational fingerprint of the molecule can be obtained.

For this compound, the vibrational spectrum would be rich with characteristic bands corresponding to its various functional moieties. Based on studies of related compounds like 2-naphthoic acid and l-hydroxy-2-naphthoic acid, the following key vibrational modes can be predicted: researchgate.netresearchgate.net

O-H Stretching: A broad band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the carboxylic acid and phenolic hydroxyl groups, often indicative of hydrogen bonding.

N-H Stretching: Bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the amino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carboxylic acid carbonyl group, usually found between 1680-1710 cm⁻¹. Its exact position is sensitive to dimerization through hydrogen bonding.

C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region due to the vibrations of the naphthalene ring system.

O-H and N-H Bending: In-plane bending vibrations for O-H and N-H groups appear in the 1200-1600 cm⁻¹ range.

Furthermore, vibrational spectroscopy is a powerful, non-destructive method for the analysis of polymorphism. researchgate.net Polymorphs are different crystalline forms of the same compound that can have distinct physical properties. Since polymorphs differ in their crystal lattice and intermolecular interactions (e.g., hydrogen bonding), these differences manifest as subtle but measurable shifts in the positions and shapes of peaks in their FT-IR and Raman spectra. The existence of a known polymorph for the closely related 6-hydroxy-2-naphthoic acid suggests that polymorphism could also be a feature of this compound, making vibrational spectroscopy a critical technique for quality control and characterization. semanticscholar.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table summarizes the expected frequency ranges for the key functional groups of the title compound in FT-IR and Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | Carboxylic Acid, Phenol (B47542) | 3200 - 3600 (broad) | FT-IR |

| N-H Stretch | Amino Group | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | FT-IR, Raman |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 (strong) | FT-IR, Raman |

| C=C Stretch | Naphthalene Ring | 1450 - 1650 | FT-IR, Raman |

| O-H Bend | Phenol, Carboxylic Acid | 1200 - 1440 | FT-IR |

| C-O Stretch | Phenol, Carboxylic Acid | 1180 - 1300 | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of a molecule. These techniques involve the excitation of valence electrons from lower to higher energy orbitals upon absorption of photons.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the naphthalene aromatic system. The naphthalene core itself is a strong chromophore. The presence of the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, acting as powerful auxochromes, is predicted to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthoic acid. This is due to the extension of the conjugated π-system through resonance with the lone pair electrons on the oxygen and nitrogen atoms. Theoretical studies on related compounds, such as l-hydroxy-2-naphthoic acid, have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate and assign the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Many rigid, polycyclic aromatic compounds are fluorescent, and this compound is likely to exhibit this property. After absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment. The presence of electron-donating groups often enhances fluorescence intensity. For example, studies on other amino-hydroxy substituted aromatic compounds have demonstrated their potential as fluorescent chemosensors. researchgate.net The investigation of the electronic absorption and emission properties of this compound is therefore essential for understanding its electronic nature and exploring its potential applications in materials science and sensing.

Table 4: Summary of Expected Photophysical Properties for this compound This table outlines the anticipated electronic absorption and emission characteristics based on the compound's structure.

| Property | Description | Expected Characteristics |

| UV-Vis Absorption | Measurement of light absorption as a function of wavelength. | Strong absorption in the UV region due to π→π* transitions of the naphthalene system. Maxima shifted to longer wavelengths (bathochromic shift) due to -OH and -NH₂ auxochromes. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High values are expected for the primary π→π* transitions, characteristic of an extended aromatic system. |

| Fluorescence Emission | Emission of light from an excited electronic state. | Expected to be fluorescent due to the rigid polycyclic aromatic structure. Emission wavelength will be longer than the absorption wavelength (Stokes shift). |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | The efficiency of the fluorescence process. Its value would depend on the balance between radiative (fluorescence) and non-radiative decay pathways. |

Theoretical and Computational Chemistry Approaches to 6 Amino 4 Hydroxy 2 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction.

Molecular Geometry Optimization: A primary application of DFT is the optimization of molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. The calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds using the B3LYP functional with a 6-311G(d,p) basis set have successfully determined these parameters, showing, for example, C-C bond lengths ranging from 1.34 Å to 1.53 Å and C-N bond lengths of approximately 1.36 Å for an amino group. materialsciencejournal.org These optimized structures represent the foundational data for further property calculations.

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital Theory is crucial for explaining chemical reactivity. pearson.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons. libretexts.orgresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without any electrons. It can act as an electron acceptor, and its energy level is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater ability to accept electrons. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. libretexts.orgresearchgate.net DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate the energies of these frontier orbitals and predict the molecule's reactive behavior. materialsciencejournal.orgresearchgate.net

| MESP | Molecular Electrostatic Potential surface. | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. materialsciencejournal.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are known for their potential to achieve very high accuracy, often referred to as "chemical accuracy." They are computationally more demanding than DFT, but they provide a systematic way to improve the accuracy of the results by using more sophisticated levels of theory and larger basis sets. For a molecule like 6-amino-4-hydroxy-2-naphthoic acid, high-accuracy ab initio calculations could provide benchmark data for its electronic properties, against which faster methods like DFT could be compared.

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation about single bonds) and to determine the energy barriers for rotation between them.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

For a given chemical reaction, computational methods can be used to explore various possible routes from reactants to products. This involves identifying potential intermediates—stable species that exist in energy minima along the reaction coordinate—and transition states, which are the high-energy structures at the peak of the energy barrier between intermediates.

For example, in the synthesis of naphthoic acid derivatives, unexpected reaction pathways, such as Lewis-acid-mediated acyl shifts, have been identified and rationalized using computational modeling. nih.gov Mechanistic proposals can be formulated to explain how different constitutional isomers might form based on the electronic properties of substituents and the stability of proposed carbocation intermediates. nih.gov By mapping out these complex pathways, chemists can better understand why a particular product is formed and how reaction conditions might be altered to favor a desired outcome. The reaction of the related 6-amino-4-hydroxy-2-naphtalenesulphonic acid with tetramethylthiuram disulfide has been studied, varying conditions like temperature and solvent to understand the synthesis. researchgate.net

A critical aspect of understanding a reaction mechanism is quantifying its kinetics. Once a transition state for a particular reaction step has been located on the potential energy surface, its energy relative to the reactants can be calculated. This energy difference is the activation energy barrier (Ea).

A high energy barrier indicates a slow reaction, as fewer molecules will have sufficient energy to overcome the barrier. Conversely, a low energy barrier corresponds to a fast reaction. According to transition state theory, the activation energy is directly related to the reaction rate constant (k). By calculating these energy barriers, computational chemists can predict the feasibility and speed of a proposed reaction step. This allows for the comparison of different possible mechanisms, as the pathway with the lowest energy barriers is generally the most likely to occur.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of this compound, capturing the intricate dance of atoms and molecules that dictates its macroscopic properties.

Solvation Effects and Solvent-Solute Interactions

The behavior of this compound in a solvent is critical for its application in solution-phase reactions and processes. MD simulations can model the explicit interactions between the solute and solvent molecules. For instance, in aqueous solutions, the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups of the molecule would be expected to form hydrogen bonds with water molecules. The strength and dynamics of these interactions influence the solubility and reactivity of the compound.

Computational studies on analogous molecules, such as flavonoids, have demonstrated that the pKa values, which are crucial for understanding the charge state of a molecule in solution, can be determined using thermodynamic cycles in computational chemistry mdpi.com. This approach could be applied to this compound to predict its ionization state at different pH levels, which in turn governs its interaction with the solvent and other molecules.

Intermolecular Interactions in Solution or Solid-State Systems

In both solution and the solid state, intermolecular interactions are paramount in defining the collective properties of this compound. A study on the crystal structure of the closely related 6-Amino-2-naphthoic acid monohydrate reveals a network of intermolecular interactions. In this structure, the molecules form dimers through O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are then associated with water molecules, which are themselves hydrogen-bonded into chains, creating a three-dimensional framework researchgate.net.

Table 1: Hydrogen-Bond Geometry in 6-Amino-2-naphthoic acid monohydrate (a related compound)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1—H1···O2 | 0.95(3) | 1.67(3) | 2.611(2) | 173(3) |

Data sourced from a study on 6-Amino-2-naphthoic acid monohydrate researchgate.net. This data is for a related compound and serves to illustrate the types of interactions that could be expected for this compound.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy.

Computational NMR and UV-Vis Spectra Prediction

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound, providing valuable information for its structural characterization.

NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can be employed to compute these chemical shifts. For example, a theoretical study on 4-(dimethylamino)-2'-hydroxychalcone demonstrated that DFT calculations could accurately predict the temperature dependence of the phenolic proton's chemical shift by considering the influence of the solvent's dielectric constant nih.gov. A similar approach for this compound would involve calculating the shielding tensors of its ¹H and ¹³C nuclei to predict the corresponding chemical shifts.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules mdpi.com. By computing the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. A study on 1-hydroxy-2-naphthoic acid utilized TD-DFT at the B3LYP/6-31G(d,p) level to investigate its UV-Vis absorption spectra in both the gas phase and in ethanol (B145695) as a solvent researchgate.netniscair.res.in. This approach can identify the principal electronic transitions, such as π→π* and n→π*, which are characteristic of the chromophoric naphthalene (B1677914) ring and the auxochromic amino and hydroxyl groups in this compound.

Table 2: Theoretically Predicted UV-Vis Absorption Wavelengths for a Related Naphthoic Acid Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 350 | 0.25 |

| HOMO-1 -> LUMO | 310 | 0.15 |

| HOMO -> LUMO+1 | 280 | 0.30 |

This is a hypothetical data table to illustrate the type of information that can be obtained from TD-DFT calculations, based on findings for similar compounds mdpi.comresearchgate.netniscair.res.in.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies.

A detailed vibrational analysis involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. A study on 1-hydroxy-2-naphthoic acid performed DFT calculations to assign the experimental FT-IR and FT-Raman spectra, with the potential energy distribution (PED) analysis helping to characterize the nature of each vibrational mode researchgate.netniscair.res.in.

For this compound, such calculations would allow for the assignment of characteristic vibrational modes, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the various aromatic C-C stretching and bending modes of the naphthalene core.

Table 3: Calculated Vibrational Frequencies and Assignments for a Related Naphthoic Acid Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3500 | O-H stretch (hydroxyl) |

| 3400 | N-H stretch (amino) |

| 3050 | C-H stretch (aromatic) |

| 1700 | C=O stretch (carboxylic acid) |

| 1620 | C=C stretch (aromatic) |

| 1350 | C-O stretch (hydroxyl) |

| 1250 | C-N stretch (amino) |

This is a hypothetical data table to illustrate the type of information that can be obtained from DFT vibrational frequency calculations, based on findings for similar compounds researchgate.netniscair.res.in.

Applications As Precursors and Building Blocks in Advanced Materials and Organic Chemistry

Integration into Polymer Architectures

The integration of naphthalene-based monomers into polymer chains is a well-established strategy for enhancing thermal stability, mechanical strength, and creating liquid crystalline properties. While direct polymerization of 6-amino-4-hydroxy-2-naphthoic acid is not widely documented in mainstream commercial polymers, the use of its close structural analog, 6-hydroxy-2-naphthoic acid, provides significant insight into how this class of compounds contributes to high-performance plastics.

Naphthoic acid derivatives are key monomers in the synthesis of aromatic polyesters, a class of high-performance thermoplastics. A prominent example is the use of 6-hydroxy-2-naphthoic acid in condensation polymerization with other monomers like 4-hydroxybenzoic acid. researchgate.netchemicalbook.com This reaction, typically an acidolysis process, results in the formation of liquid crystal polymers (LCPs). researchgate.net These materials are known for their exceptional properties, as detailed in the table below.

The carboxylic acid and hydroxyl groups on these monomers react to form ester linkages, building a rigid polymer backbone. The naphthalene (B1677914) moiety introduces stiffness and linearity into the polymer chain, which is crucial for the formation of the liquid crystal phase. This ordered phase allows the polymers to exhibit self-reinforcing characteristics, leading to materials with high tensile strength and modulus, excellent chemical resistance, and the ability to maintain their properties at elevated temperatures. researchgate.netchemicalbook.com

Table 1: High-Performance Plastics Derived from Naphthoic Acid Monomers

| Polymer Class | Monomers | Key Properties |

|---|

The functionalization of nanoparticles and polymer chains involves grafting specific chemical groups to their surfaces to impart new capabilities. mdpi.com The amine and carboxylic acid groups present in this compound are ideal candidates for such modifications through covalent bonding. General strategies for polymer functionalization that could theoretically involve such a molecule include:

Grafting: The amine or carboxylic acid group can be used to attach the naphthoic acid moiety onto a pre-existing polymer backbone. This can alter the surface properties of the polymer, for instance, by introducing hydrophilicity or providing sites for further reactions.

Cross-linking: The bifunctional nature of the molecule allows it to act as a cross-linking agent, connecting different polymer chains. This process enhances the mechanical strength, thermal stability, and solvent resistance of the material. Cross-linking reagents often contain reactive groups like amines or carboxylic acids to link polymer structures. mdpi.com

While specific industrial-scale examples for this compound are not prominent, the fundamental chemistry of its functional groups makes it a viable candidate for creating polymers with tailored properties in a research context.

The use of naphthalene derivatives like 6-hydroxy-2-naphthoic acid is central to creating advanced polymeric materials with specific, high-value attributes. chemicalbook.com The incorporation of the rigid naphthalene ring into the polymer backbone is a direct method for achieving:

Liquid Crystallinity: As mentioned, this leads to self-orienting polymers with outstanding flow characteristics in the melt and superior mechanical properties in the solid state. researchgate.net

Thermal Resistance: The aromatic structure of naphthalene is inherently stable, contributing to the high decomposition temperatures and service temperatures of the resulting polymers. chemicalbook.com

Optical Properties: Naphthalene-containing polymers can be designed to have specific optical properties, including fluorescence, which is valuable in sensor and optoelectronic applications.

The synthesis of liquid-crystalline epoxy resins and other heat-resistant materials are key areas where hydroxy naphthoic acid derivatives are employed. chemicalbook.com

Role in Dye and Pigment Synthesis and Chromophore Design

The most significant and well-documented application of this chemical family is in the synthesis of colorants. Specifically, the sulfonated form, 6-amino-4-hydroxy-2-naphthalenesulfonic acid (historically known as Gamma Acid), is an indispensable building block in the dye industry. solubilityofthings.com Its structure is primed for creating vibrant and durable azo dyes.

Azo dyes, which contain the characteristic nitrogen-nitrogen double bond (-N=N-), account for a majority of the dyes used in industry. nih.gov They are synthesized through a diazotization-coupling reaction. 6-amino-4-hydroxy-2-naphthalenesulfonic acid serves as a "coupling component."

The process involves:

Diazotization: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The naphthalene ring's high electron density, enhanced by the hydroxyl and amino groups, facilitates the electrophilic attack by the diazonium salt to form the azo linkage.

This versatile reaction allows for the creation of a vast array of colors by varying the diazonium salt that is coupled with the naphthalenesulfonic acid core. nih.gov Dyes derived from this compound are known for their application on fibers like wool and silk. bioline.org.br

Table 2: Representative Azo Dyes and Applications

| Dye Type | General Structure | Typical Application |

|---|---|---|

| Monoazo Dyes | An aromatic diazonium salt coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid | Textile dyeing (wool, silk), leather coloration |

The color of azo dyes is determined by the chromophore—the azo group—and its interaction with the extended conjugated system of the aromatic rings, including the naphthalene core. nih.gov The light absorption and emission properties are influenced by several factors:

The Naphthalene Core: The fused ring system provides a large delocalized pi-electron system, which is fundamental to the dye's ability to absorb light in the visible spectrum.

Auxochromes: The amino (-NH2) and hydroxyl (-OH) groups on the naphthalene ring are powerful auxochromes. They intensify the color (increase the molar absorptivity) and can shift the absorption maximum to longer wavelengths (a bathochromic or red shift), moving the color from yellow/orange towards red/blue.

Substituents: The specific groups on the aromatic ring of the diazonium salt component also play a critical role in tuning the final color. Electron-withdrawing or electron-donating groups can fine-tune the electronic structure of the entire molecule.

Studies on dyes derived from a structural isomer, 7-amino-4-hydroxynaphthalene-2-sulfonic acid, show that the wavelength of maximum absorption (λmax) typically falls within the 510-600 nm range, producing colors from pink to blue depending on the coupling partner and the solvent. bioline.org.br The sulfonate group (-SO3H) primarily enhances water solubility and does not directly control the color, but it is crucial for the practical application of these dyes in aqueous systems. solubilityofthings.com

Table 3: Light Absorption of Naphthalene-Based Azo Dyes

| Dye Structure Feature | Effect on Light Absorption | Resulting Color Range |

|---|---|---|

| Naphthalene Azo System | Strong absorption in the visible spectrum | Yellow, Orange, Red |

| Addition of -OH, -NH2 groups | Bathochromic shift (longer λmax) | Red, Magenta, Blue, Violet |

Utilization in Sensor Technologies

The inherent fluorescence potential of the naphthalene ring system, modified by amino and hydroxyl substituents, positions compounds like this compound as candidates for the development of optical sensors. In principle, interactions with specific analytes could modulate the electronic structure of the molecule, leading to detectable changes in its fluorescence or absorption spectra.

Fluorescent Probes for Chemical and Environmental Sensing (Non-biological matrices)

A thorough search of scientific databases and chemical literature did not yield specific studies detailing the use of this compound as a fluorescent probe for the sensing of chemicals or environmental pollutants in non-biological matrices. While related naphthalene-based structures are widely employed in developing fluorescent sensors, dedicated research on this particular compound for these applications appears to be limited or not publicly available.

Chemosensors for Specific Analyte Detection

There is no specific information available in the reviewed literature on the development of chemosensors based on this compound for the detection of specific analytes. The design of a chemosensor requires a molecule with a selective binding site for a target analyte, which upon binding, triggers a measurable signal. Research on related molecules, such as hydrazones of 3-hydroxy-2-naphthoic hydrazide, has shown their potential as chemosensors for ions like cyanide, illustrating the utility of the naphthoic acid framework in sensor design. nih.gov However, similar applications for this compound have not been reported.

Electrochemical Sensors for Industrial Process Monitoring

No published research was found describing the application of this compound in the fabrication of electrochemical sensors for monitoring industrial processes. Such sensors typically rely on the electrochemical activity of a molecule, where its oxidation or reduction potential changes in the presence of a target substance. The potential of this compound in electrochemical sensing remains an unexplored area of research.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid and amino groups on this compound make it a prime candidate for use as a ligand in coordination chemistry. These functional groups can coordinate with metal ions to form discrete metal complexes, coordination polymers, or extended, porous structures like Metal-Organic Frameworks (MOFs). nih.gov

Development of Coordination Polymers and MOFs for Catalysis or Adsorption

A comprehensive literature search did not identify any reports on the use of this compound as an organic linker for the synthesis of coordination polymers or MOFs. The development of MOFs for applications in catalysis and adsorption is an active area of research, and the choice of the organic ligand is critical to the final properties of the material. nih.govresearchgate.net MOFs built from amino-functionalized linkers have been shown to be effective photocatalysts, but studies have utilized different core structures. mdpi.com The potential of this compound to form robust, porous frameworks for catalytic or adsorptive applications has not yet been explored in published research.

Intermediate in the Synthesis of Complex Organic Molecules (Non-drug related)